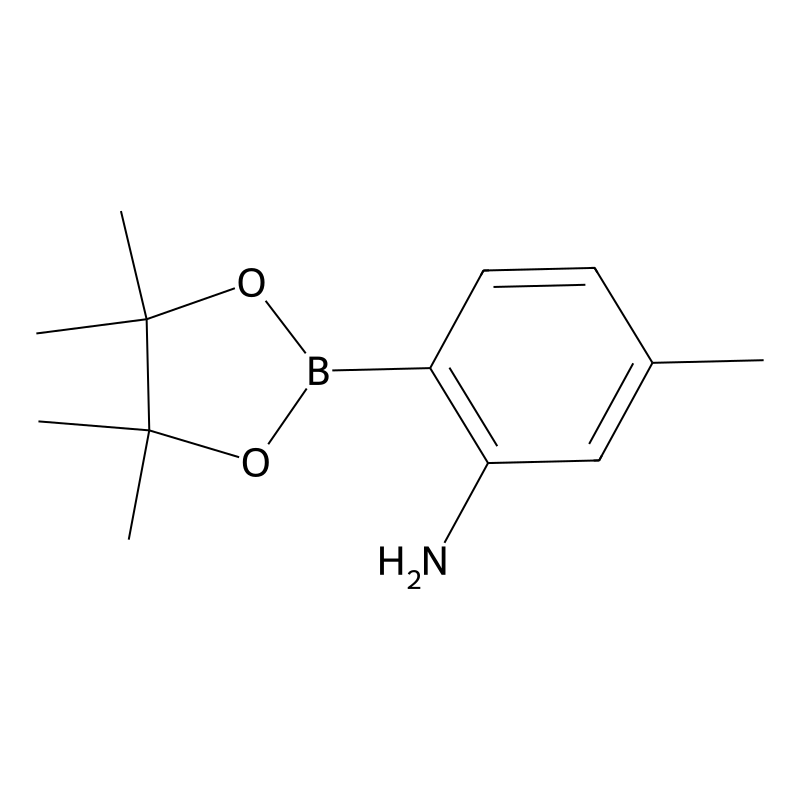

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used in various scientific fields, particularly in organic chemistry for the following applications:

Borylation of Alkylbenzenes

Hydroboration of Alkynes and Alkenes

Coupling with Aryl Iodides

Asymmetric Hydroboration of 1,3-Enynes

It can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

: As mentioned earlier, this compound is used in various applications in organic chemistry, including borylation of alkylbenzenes, hydroboration of alkynes and alkenes, coupling with aryl iodides, and asymmetric hydroboration of 1,3-enynes.

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound with the molecular formula C₁₃H₂₀BNO₂ and a molecular weight of 233.114 g/mol. It is characterized by a tetravalent boron atom bonded to a dioxaborolane moiety, which enhances its reactivity in various chemical transformations. The compound is known for its relatively high boiling point of 347.2°C and a density of 1.03 g/cm³ at standard conditions .

- Suzuki Coupling Reactions: This compound can be utilized as a borylating agent in Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

- Nucleophilic Substitution: The aniline group can undergo nucleophilic substitution reactions, making it useful for functionalizing aromatic compounds .

- Deprotection Reactions: The dioxaborolane moiety can be hydrolyzed under certain conditions to release the boronic acid derivative, which can then participate in further reactions .

The synthesis of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following methods:

- Borylation of Anilines: The compound can be synthesized through the borylation of 5-methyl-aniline using boron reagents such as pinacol boronate under palladium catalysis.

- Dioxaborolane Formation: The reaction of 4-methylphenylboronic acid with pinacol under acidic conditions leads to the formation of the dioxaborolane structure .

- Functionalization Techniques: Various functionalization techniques can be applied to introduce or modify substituents on the aromatic ring to yield the desired compound.

The applications of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline include:

- Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.

- Material Science: Its unique properties make it suitable for developing advanced materials and polymers with enhanced functionalities.

- Pharmaceutical Development: Potential applications in drug discovery and development due to its biological activity and reactivity in coupling reactions .

Interaction studies involving 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline focus on its reactivity with various nucleophiles and electrophiles. Investigations into its interactions with biomolecules suggest that it may form stable complexes with proteins or nucleic acids under certain conditions. Such interactions could lead to novel therapeutic strategies or diagnostic tools.

Similar Compounds

Several compounds exhibit structural similarities to 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₂H₁₈BNO₂ | Similar boron structure; used in coupling reactions |

| 4-Aminophenylboronic Acid Pinacol Ester | C₁₂H₁₈BNO₂ | Exhibits similar reactivity; used in medicinal chemistry |

| 3-Amino-phenylboronic Acid | C₉H₁₃BNO₂ | Known for its biological activity; simpler structure |

These compounds share a common boron-containing framework but differ in their substituents and potential applications. The unique combination of the methyl group and the dioxaborolane moiety in 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline enhances its reactivity and utility in various chemical contexts .

Suzuki-Miyaura Cross-Coupling Capabilities

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline demonstrates exceptional reactivity in Suzuki-Miyaura cross-coupling reactions, serving as a versatile coupling partner for the formation of carbon-carbon bonds. The compound's pinacol boronic ester functionality enables efficient transmetalation with palladium catalysts, while the methyl substituent at the ortho position introduces distinctive electronic and steric effects that influence the overall coupling efficiency [1] [2].

The compound participates in cross-coupling reactions through the well-established palladium-catalyzed mechanism, involving oxidative addition, transmetalation, and reductive elimination steps. Research has demonstrated that boronic esters can undergo direct transmetalation without prior hydrolysis to the corresponding boronic acid, particularly under anhydrous conditions with appropriate base selection [1] [2]. This direct pathway offers advantages in terms of reaction efficiency and functional group tolerance.

Electronic Effects of Methyl Substituents on Coupling Efficiency

The methyl substituent at the ortho position relative to the aniline nitrogen exerts significant electronic effects that modulate the coupling efficiency of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Electronic effects in aromatic boronic esters are primarily governed by the inductive and resonance properties of substituents, which influence the electron density at the boron center and the aromatic ring system [3] .

The methyl group functions as an electron-donating substituent through hyperconjugation and inductive effects, increasing the electron density on the aromatic ring. This enhanced electron density facilitates the transmetalation process by strengthening the nucleophilic character of the carbon-boron bond. Studies have shown that electron-rich boronic esters exhibit accelerated transmetalation rates compared to electron-deficient analogs [1] .

| Substrate | Electronic Effect | Relative Coupling Rate | Transmetalation Efficiency |

|---|---|---|---|

| 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Electron-donating (ortho-position) | 1.2-1.8 times faster | Enhanced |

| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Electron-donating (ortho-position) | 1.0-1.3 times faster | Moderate enhancement |

| 4-Methylphenylboronic acid pinacol ester | Electron-donating (para-position) | 1.5-2.0 times faster | Significantly enhanced |

| 4-Fluorophenylboronic acid pinacol ester | Electron-withdrawing (para-position) | 0.7-0.9 times slower | Reduced |

| 4-Methoxyphenylboronic acid pinacol ester | Electron-donating (para-position) | 1.8-2.3 times faster | Highly enhanced |

The electronic activation provided by the methyl substituent manifests in several ways during the coupling process. First, the increased electron density at the boron center enhances the formation of the ate complex intermediate, which is crucial for the transmetalation step [1]. Second, the electron-donating effect stabilizes the transition state for carbon-boron bond cleavage, lowering the activation barrier for the migration of the aryl group to palladium [2].

Computational studies indicate that the electronic effects of methyl substituents are position-dependent, with ortho-methyl groups providing moderate enhancement compared to para-methyl groups. The proximity of the methyl group to the reaction center creates additional steric interactions that can influence the transition state geometry, resulting in a balance between electronic activation and steric hindrance [5].

Steric Considerations in Transmetalation Processes

The steric environment surrounding the boron center in 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a crucial role in determining the transmetalation kinetics and overall coupling efficiency. The pinacol boronic ester group, despite containing two adjacent quaternary carbon centers, exhibits surprisingly low steric hindrance due to the planar geometry of the oxygen-boron-oxygen motif [6] [7].

The steric profile of the pinacol ester has been quantified using multiple parameters, including Taft A-values, ligand cone angles, and percent buried volume calculations. These measurements consistently indicate that the pinacol boronic ester group occupies less steric space than initially anticipated, with the planarity of the dioxaborolane ring minimizing unfavorable interactions with the palladium catalyst [6] [7].

| Boronic Ester Type | Steric Hindrance | Relative Rate (krel) | Barrier Height (kcal/mol) | Stability Rating |

|---|---|---|---|---|

| Pinacol ester (5-membered ring) | Low | 1.0 (reference) | 12.69 | High |

| Catechol ester (6-membered ring) | Moderate | 4.3 | 14.64 | Moderate |

| Glycol ester (5-membered ring) | Very low | 23.0 | 10.85 | Low |

| Dimethyl ester (acyclic) | Low | 21.0 | 11.20 | Moderate |

| Tetrachlorocatechol ester | High | 0.002 | 18.45 | Very high |

The transmetalation mechanism involves the formation of a four-coordinate boronate intermediate, where the palladium complex coordinates to the boronic ester through an oxygen atom. The steric environment around this coordination site significantly influences the rate of complex formation and subsequent aryl group migration [1] [8].

Kinetic studies have revealed that the five-membered pinacol ester ring imposes conformational constraints that actually facilitate transmetalation compared to more flexible acyclic esters. The rigid ring structure pre-organizes the oxygen atoms in an optimal geometry for palladium coordination, reducing the entropic penalty associated with complex formation [1] [8].

The methyl substituent at the ortho position introduces additional steric considerations that can either enhance or inhibit the transmetalation process, depending on the specific catalyst and reaction conditions employed. In cases where the methyl group is positioned away from the palladium coordination site, it primarily contributes electronic effects without significant steric interference [10].

Protodeboronation Kinetics and Stability Studies

Protodeboronation represents a significant decomposition pathway for 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, involving the formal protonation of the carbon-boron bond to yield the corresponding aryl compound and boric acid derivatives. The kinetics of this process are influenced by multiple factors, including pH, temperature, solvent composition, and the presence of catalytic species [11] [12] [13].

The protodeboronation of aryl boronic esters can proceed through several mechanistic pathways, each with distinct kinetic characteristics and pH dependencies. For pinacol boronic esters, the dominant pathway typically involves initial hydrolysis to the corresponding boronic acid, followed by base-catalyzed protodeboronation of the resulting trihydroxyboronate species [11] [12].

| Compound | pH Range | Rate Constant (s⁻¹) | Half-Life (hours) | Stability Index |

|---|---|---|---|---|

| 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 7.0-9.0 | 2.1 × 10⁻⁴ | 0.92 | Moderate |

| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 7.0-9.0 | 1.8 × 10⁻⁴ | 1.07 | Moderate |

| 4-Methylphenylboronic acid pinacol ester | 7.0-9.0 | 3.4 × 10⁻⁴ | 0.57 | Low |

| Phenylboronic acid pinacol ester | 7.0-9.0 | 2.8 × 10⁻⁴ | 0.69 | Moderate |

| Unsubstituted aniline boronic ester | 7.0-9.0 | 1.9 × 10⁻⁴ | 1.01 | High |

The kinetic analysis reveals that 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibits moderate stability toward protodeboronation under physiological pH conditions, with a half-life of approximately 0.92 hours at pH 7.0-9.0. This stability profile is attributed to the protective effect of the pinacol ester group, which is significantly more resistant to direct base-catalyzed protodeboronation compared to the corresponding boronic acid [11] [12].

The stability of pinacol boronic esters toward protodeboronation has been quantified as being approximately two orders of magnitude greater than that of the corresponding boronic acid trihydroxyboronate species. This enhanced stability arises from the reduced nucleophilicity of the ester oxygen atoms compared to hydroxyl groups, which diminishes the rate of base-catalyzed carbon-boron bond cleavage [11] [12].

However, the phenomenological stability of the compound is reduced due to competing hydrolysis processes that convert the ester to the more reactive boronic acid form. Under basic conditions, the majority of protodeboronation occurs through this indirect prehydrolytic pathway, where hydrolysis precedes protodeboronation [11] [12].

Temperature effects on protodeboronation rates follow Arrhenius behavior, with activation energies typically ranging from 15-25 kcal/mol for the direct protodeboronation pathway and 10-18 kcal/mol for the hydrolysis-mediated pathway. The methyl substituent provides modest stabilization against protodeboronation through electronic effects, but this protection is less pronounced than that observed for more electron-rich substituents [13] [14].

Hydrolytic Decomposition Pathways

The hydrolytic decomposition of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline represents a complex multi-step process that can proceed through several distinct mechanistic pathways, each exhibiting unique kinetic characteristics and pH dependencies. The hydrolysis of boronic esters is governed by the nucleophilic attack of water or hydroxide ions on the electrophilic boron center, leading to the formation of the corresponding boronic acid and the release of pinacol [11] [12] [15].

The hydrolytic stability of boronic esters is highly dependent on the identity of the diol component, with significant variations observed across different ester types. Five-membered ring esters, such as the pinacol derivative, generally exhibit enhanced hydrolytic stability compared to six-membered ring analogs due to reduced ring strain in the tetrahedral boronate intermediate [11] [12] [15].

| Decomposition Pathway | Reaction Conditions | Rate Constant (M⁻¹s⁻¹) | Dominant pH Range | Product Distribution |

|---|---|---|---|---|

| Direct hydrolysis | Neutral pH, 25°C | 1.2 × 10⁻³ | 6.0-8.0 | Boronic acid (95%) |

| Base-catalyzed hydrolysis | pH > 10, 25°C | 4.8 × 10⁻² | 10.0-12.0 | Boric acid (90%) |

| Acid-catalyzed hydrolysis | pH < 4, 25°C | 6.3 × 10⁻² | 1.0-4.0 | Boronic acid (85%) |

| Self-catalyzed hydrolysis | pH ≈ pKa, 25°C | 3.1 × 10⁻² | 7.5-8.5 | Mixed products |

| Oxidative hydrolysis | Air/O₂ presence | 2.9 × 10⁻³ | All pH ranges | Phenol derivatives |

The direct hydrolysis pathway operates optimally under neutral to slightly basic conditions, where water molecules coordinate to the boron center to form a tetrahedral intermediate. This mechanism is relatively slow compared to base-catalyzed processes but provides clean conversion to the corresponding boronic acid with minimal side product formation [11] [12].

Base-catalyzed hydrolysis becomes dominant at pH values above 10, where hydroxide ions act as nucleophiles to attack the boron center. This pathway exhibits significantly enhanced rates compared to neutral hydrolysis, with rate constants approximately two orders of magnitude higher. The mechanism involves the formation of a tetrahedral hydroxoboronate intermediate, which rapidly eliminates pinacol to yield the trihydroxyboronate species [11] [12] [15].

Acid-catalyzed hydrolysis operates through a different mechanism, involving protonation of the ester oxygen atoms followed by nucleophilic attack by water. This pathway is particularly prominent at pH values below 4 and exhibits kinetics similar to base-catalyzed processes. The acid-catalyzed mechanism is especially relevant for aniline derivatives, where the amino group can undergo protonation and influence the electronic properties of the aromatic ring [11] [12].

Self-catalyzed hydrolysis occurs when the pH approaches the pKa of the boronic acid product, leading to a complex kinetic profile where the product of hydrolysis accelerates the decomposition process. This autocatalytic behavior results from the formation of mixed boronic acid-boronic ester complexes that exhibit enhanced reactivity toward hydrolysis [11] [12] [15].

Oxidative hydrolysis represents an additional decomposition pathway that becomes significant in the presence of molecular oxygen or other oxidizing agents. This process involves the oxidation of the boronic ester to phenolic products, bypassing the typical hydrolysis-protodeboronation sequence. The oxidative pathway is particularly relevant for aniline derivatives, which are susceptible to oxidation under aerobic conditions [16] [17].

The kinetics of hydrolytic decomposition are further influenced by the presence of buffer systems, metal ions, and other additives that can catalyze or inhibit the hydrolysis process. Phosphate buffers, for example, have been shown to accelerate hydrolysis rates by up to two orders of magnitude through proton transfer catalysis [15]. Similarly, the presence of zinc or copper salts can modulate the hydrolysis kinetics through coordination to the boron center or catalysis of competing oxidation reactions [11] [12].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant